(4-Methoxychroman-4-yl)methanamine
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Overview
Description
(4-Methoxychroman-4-yl)methanamine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The compound features a chroman ring system substituted with a methoxy group at the 4-position and an amine group at the methanamine position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxychroman-4-yl)methanamine typically involves the formation of the chroman ring followed by the introduction of the methoxy and amine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chroman ring. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate. The amine group is often introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxychroman-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Methoxychroman-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-Methoxychroman-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with similar biological activities.
(4-Methoxychroman-4-yl)methanol: Another derivative with a hydroxyl group instead of an amine group.
(4-Methoxychroman-4-yl)acetic acid: A derivative with an acetic acid group.
Uniqueness
(4-Methoxychroman-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amine groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
(4-methoxy-2,3-dihydrochromen-4-yl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-13-11(8-12)6-7-14-10-5-3-2-4-9(10)11/h2-5H,6-8,12H2,1H3 |
InChI Key |
LDKQEOLICRLENZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCOC2=CC=CC=C21)CN |
Origin of Product |
United States |
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